Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate
Description
Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate is a heterocyclic organic compound featuring an isoquinoline scaffold fused with a dioxolane ring system and an ester functional group. The compound’s molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol. Its IUPAC name reflects the ester linkage (methyl acetate) attached to the nitrogen-containing isoquinolinyl moiety, which is critical for its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(1,3-dioxo-4H-isoquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJSYUXFUKMEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate (CAS Number: 477868-29-4) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- Structural Characteristics : The compound features a dioxoisoquinoline moiety, which is often associated with various pharmacological activities.
Research indicates that this compound interacts with multiple biological pathways:
- Adenosinergic Modulation : The compound has been shown to influence adenosinergic receptors, particularly A1 and A2A receptors. Studies suggest that it may modulate the effects of stimulants like cocaine and methamphetamine by altering receptor activity in the central nervous system (CNS) .
- Neuroprotective Effects : In models of neurodegenerative diseases, such as Huntington's disease (HD), compounds with similar structures have demonstrated the ability to enhance neurotrophic factors and reduce protein aggregates associated with neurotoxicity . This suggests a potential for this compound in neuroprotection.
- Immunomodulatory Properties : The compound may also exhibit immunomodulatory effects through the activation of mesenchymal stem cells (MSCs), promoting adenosine production which plays a role in suppressing T-cell proliferation and modulating inflammatory responses .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanism and efficacy.
Case Studies
Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in improved motor coordination and reduced neurodegeneration markers in transgenic mice models of HD. The results indicated a significant increase in brain-derived neurotrophic factor (BDNF) levels post-treatment .
Case Study 2 : Another investigation into its effects on immune response showed that the compound could enhance the immunosuppressive capabilities of MSCs in an inflammatory environment, suggesting potential applications in autoimmune diseases .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| Biological Activities | Anti-inflammatory, Neuroprotective, Cytotoxic |
| Mechanisms of Action | Adenosinergic modulation, Immunomodulation |
| Potential Applications | CNS disorders, Cancer therapy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-containing heterocycles, and its structural analogs include derivatives of isoquinoline, phthalimide, and related fused bicyclic systems. Below is a detailed comparison with three structurally or functionally similar compounds:
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
- Molecular Formula : C₁₄H₁₂O₃ .
- Key Features: Benzilic acid contains a diphenylacetic acid backbone with a hydroxyl group, making it a versatile intermediate in organic synthesis. Unlike Methyl 2-(1,3-dioxo-isoquinolinyl)acetate, benzilic acid lacks the fused nitrogen heterocycle, resulting in distinct solubility and acidity profiles (pKa ~3.5 for benzilic acid vs. ~5.2 for the target compound) .
- Applications: Primarily used in the synthesis of anticholinergic drugs, whereas Methyl 2-(1,3-dioxo-isoquinolinyl)acetate shows promise in kinase inhibition .
Phthalimide Derivatives
- Example : N-Methylphthalimide.
- Molecular Formula: C₉H₇NO₂.
- Key Features: Phthalimides share the 1,3-dioxo motif but lack the isoquinoline ring. This structural difference reduces their aromatic π-stacking capability compared to Methyl 2-(1,3-dioxo-isoquinolinyl)acetate, which enhances binding to enzymes like poly(ADP-ribose) polymerase (PARP) .
- Reactivity : Phthalimides undergo nucleophilic substitution more readily due to the absence of steric hindrance from the methyl ester group in the target compound.
Isoquinoline-1,3-dione Derivatives
- Example: 6-Nitro-1,3-dioxoisoquinoline-5-carboxylic acid.
- Molecular Formula : C₁₀H₆N₂O₆.
- Key Features: These derivatives exhibit enhanced electron-withdrawing effects from nitro substituents, leading to higher electrophilicity compared to Methyl 2-(1,3-dioxo-isoquinolinyl)acetate. However, the methyl ester in the target compound improves its lipophilicity (logP ~1.8 vs. ~0.5 for nitro derivatives), favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
